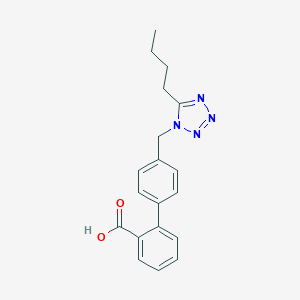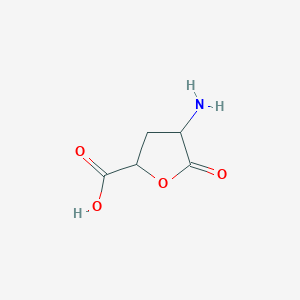
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid, commonly known as AOTF, is a chemical compound that has gained significant attention in the field of scientific research. AOTF is a cyclic amino acid derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of AOTF is not fully understood. However, it has been suggested that AOTF inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. AOTF has also been found to inhibit the production of reactive oxygen species, which play a role in the development of various diseases.
Biochemische Und Physiologische Effekte
AOTF has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that plays a role in protecting cells from oxidative damage. AOTF has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
AOTF has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. Additionally, AOTF can be synthesized in high yields and purity using various methods. However, AOTF has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of AOTF. One direction is to further investigate its potential therapeutic applications, such as its use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOTF. Another future direction is to explore the use of AOTF in drug delivery systems, as its cyclic structure may make it a promising candidate for targeted drug delivery.
In conclusion, AOTF is a cyclic amino acid derivative that has gained significant attention in the field of scientific research. It can be synthesized using various methods and has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of AOTF in various applications.
Synthesemethoden
AOTF can be synthesized using various methods, such as the reaction of 2,3-epoxybutyric acid with ammonia, followed by cyclization of the resulting product. Another method involves the reaction of diethyl oxalate with 2,3-epoxybutyric acid, followed by the reduction of the resulting product with sodium borohydride. These methods have been used to synthesize AOTF in high yields and purity.
Wissenschaftliche Forschungsanwendungen
AOTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. AOTF has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as arthritis and cardiovascular diseases. Additionally, AOTF has been studied for its potential use in drug delivery systems due to its cyclic structure.
Eigenschaften
CAS-Nummer |
150576-56-0 |
|---|---|
Produktname |
4-Amino-5-oxotetrahydrofuran-2-carboxylic acid |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
4-amino-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-2-1-3(4(7)8)10-5(2)9/h2-3H,1,6H2,(H,7,8) |
InChI-Schlüssel |
HTNUGEHTVQUKQQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)OC1C(=O)O)N |
Kanonische SMILES |
C1C(C(=O)OC1C(=O)O)N |
Synonyme |
Pentaric acid, 2-amino-2,3-dideoxy-, 1,4-lactone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




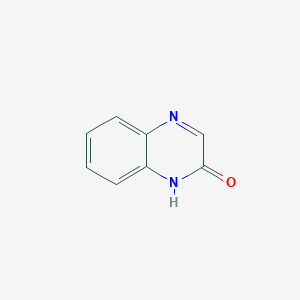
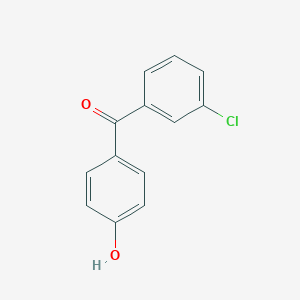
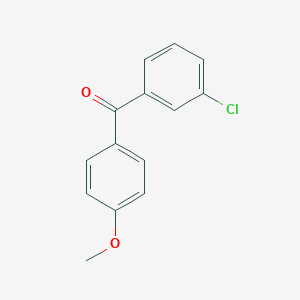
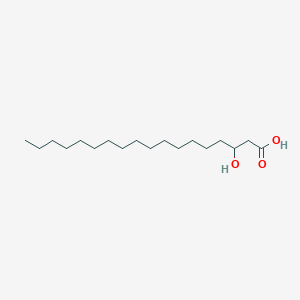
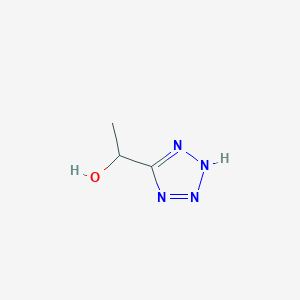
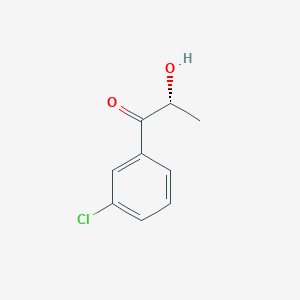
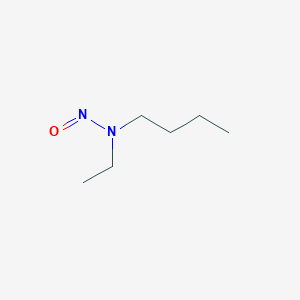
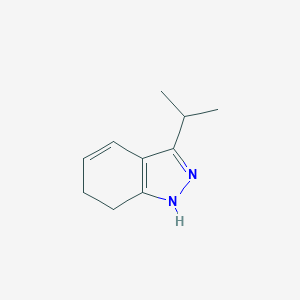
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
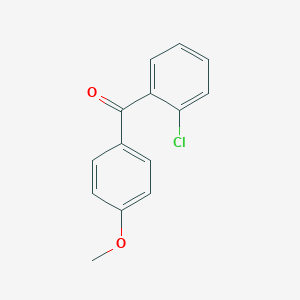
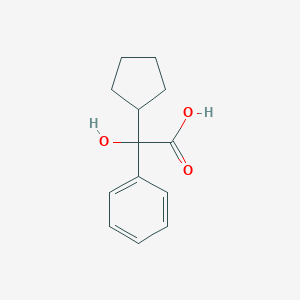
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
